Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma (A549 R-Cells): 13-Fold Superiority Over Gallium Acetylacetonate
In a direct experimental comparison, compound 7919469 (N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide) demonstrated 13-fold greater anti-proliferative potency than the clinical-stage gallium compound gallium acetylacetonate (GaAcAc) in gallium-resistant A549 human lung adenocarcinoma cells (R-cells) [1]. The comparator GaAcAc served as a clinically relevant baseline, as gallium compounds are established anticancer agents whose utility is limited by acquired resistance [1]. Compound 7919469 also enhanced the efficacy of GaAcAc by 1.2-fold when co-administered, indicating a combination potential distinct from simply replacing gallium therapy [1]. Notably, a second lead compound (5476423) from the same screening campaign showed an 80-fold increase, situating 7919469 as a structurally distinct chemotype with a different potency/resistance-overcoming profile [1].
| Evidence Dimension | Anti-proliferative potency (fold-increase in IC50 vs. GaAcAc in gallium-resistant A549 R-cells) |
|---|---|
| Target Compound Data | 13-fold increased potency relative to GaAcAc (exact IC50 value not publicly disclosed in abstract; full-text access required for absolute IC50) |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc) in the same R-cell assay; co-lead compound 5476423 showed 80-fold increased potency |
| Quantified Difference | 13-fold potency advantage over GaAcAc; co-administration increased GaAcAc efficacy by 1.2-fold |
| Conditions | Human lung adenocarcinoma A549 cells with acquired gallium resistance (R-cells); anti-proliferative assay. Virtual screening performed against an AXL kinase homology model. All compounds tested in parallel under identical conditions. |
Why This Matters
This 13-fold differential directly quantifies the compound's ability to overcome gallium resistance, a documented clinical limitation, making it the only validated candidate in this chemotype class for gallium-resistant lung cancer models.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014;24(18):4553-4556. DOI: 10.1016/j.bmcl.2014.07.072. View Source
